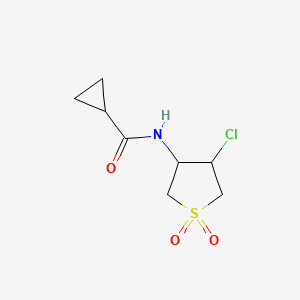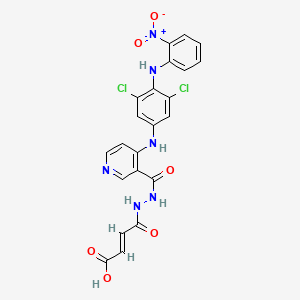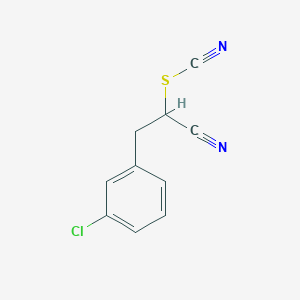
n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a fluorobenzene ring substituted with a sulfonamide group and an ethyl(methyl)aminoethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Ethyl(methyl)aminoethyl Intermediate: This can be achieved by reacting ethylamine with methylamine under controlled conditions.
Introduction of the Fluorobenzene Ring: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)aminoethyl side chain.
Reduction: Reduction reactions can also occur, especially at the sulfonamide group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include various oxidized forms of the ethyl(methyl)aminoethyl side chain.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Products with different substituents on the benzene ring.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions.
Biology:
- Potential applications in the study of enzyme inhibition due to its sulfonamide group.
Medicine:
- Investigated for its potential as an antibiotic or antifungal agent.
- May have applications in the development of new pharmaceuticals.
Industry:
- Used in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting an antibacterial effect.
Comparaison Avec Des Composés Similaires
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A sulfonamide antibiotic with a different side chain.
Comparison:
Uniqueness: n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is unique due to its specific side chain and fluorobenzene ring, which may confer different biological activities and chemical properties compared to other sulfonamides.
Applications: While similar compounds like sulfanilamide and sulfamethoxazole are well-known antibiotics, the unique structure of this compound may offer potential for novel applications in medicine and industry.
Propriétés
Formule moléculaire |
C11H17FN2O2S |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
N-[2-[ethyl(methyl)amino]ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H17FN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Clé InChI |
FYBXYIIBTOCXLV-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)



![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)







